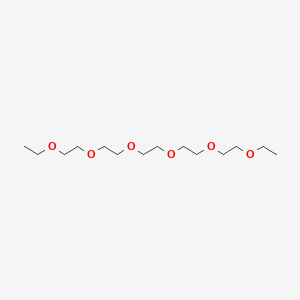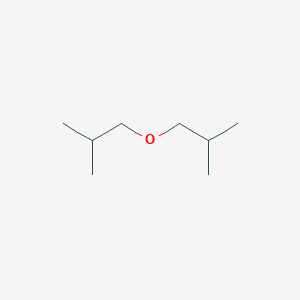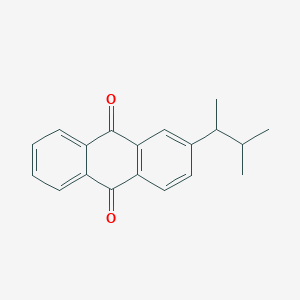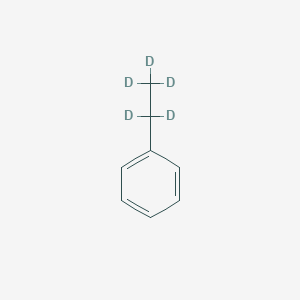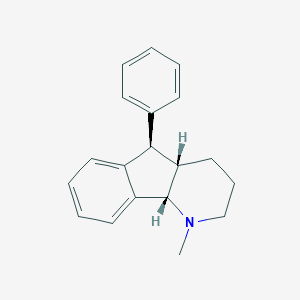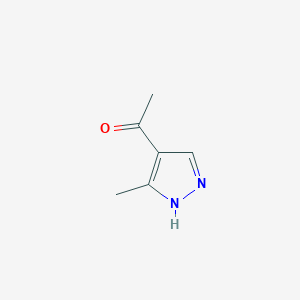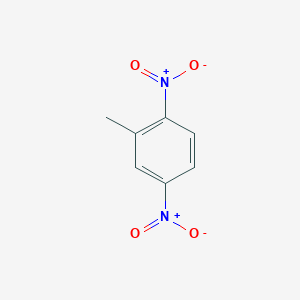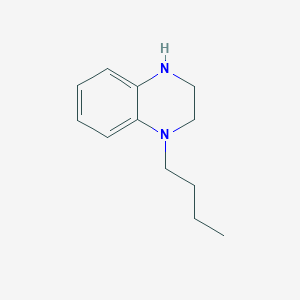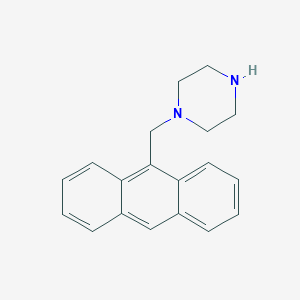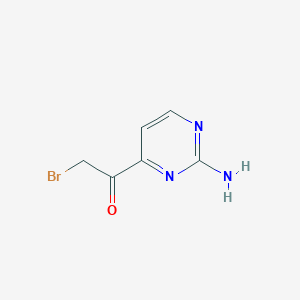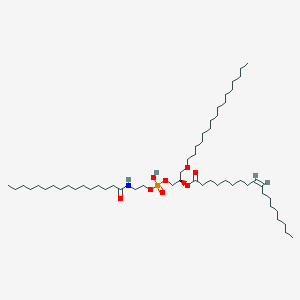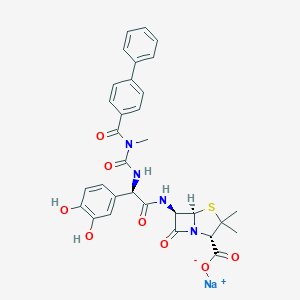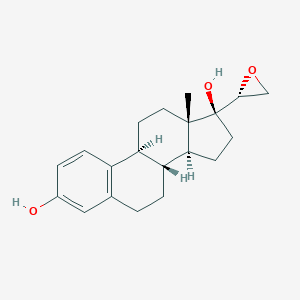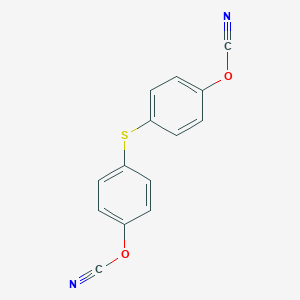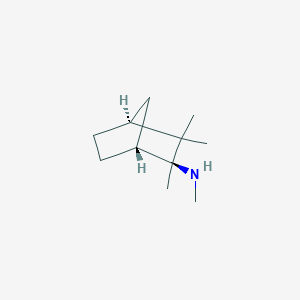
Dexmecamylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexmecamylamine is a drug that is used in scientific research to study the role of nicotinic acetylcholine receptors in the nervous system. It is a competitive antagonist of the α3β4 subtype of nicotinic receptors and is commonly used in laboratory experiments to investigate the physiological and biochemical effects of these receptors.
Applications De Recherche Scientifique
Pharmacokinetics in Renal Impairment
Dexmecamylamine, evaluated as a potential adjunct treatment for major depressive disorder, is primarily excreted via the kidneys. A study revealed that renal impairment significantly affects the pharmacokinetics of dexmecamylamine, suggesting a need for dose adjustments in patients with renal issues. The study found an increase in the area under the plasma concentration–time curve (AUC) and a decrease in clearance in subjects with renal impairment (Alverlind et al., 2014).
Treatment for Overactive Bladder
Dexmecamylamine has been explored as a treatment for overactive bladder. In a clinical trial, it showed a statistically significant decrease in micturition frequency but not in urge incontinence episodes. The study highlighted that dexmecamylamine may not offer an enhanced therapeutic profile compared to existing therapies for overactive bladder (Chancellor et al., 2015).
Adjunct Therapy for Major Depressive Disorder
Several studies have investigated dexmecamylamine as an adjunct therapy for major depressive disorder (MDD) in patients with inadequate response to antidepressants. However, these studies found no significant therapeutic effects or differences in various depression scales when compared to placebo (Vieta et al., 2014); (Möller et al., 2015).
Long-Term Safety and Tolerability in MDD Treatment
In a long-term study assessing the safety and tolerability of dexmecamylamine as an adjunct to SSRIs/SNRIs in MDD patients, it was found to be generally well tolerated. The most common adverse events were constipation and headache, and no significant differences were observed in secondary endpoints compared to placebo (Tummala et al., 2015).
Propriétés
Numéro CAS |
107538-05-6 |
|---|---|
Nom du produit |
Dexmecamylamine |
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1 |
Clé InChI |
IMYZQPCYWPFTAG-NGZCFLSTSA-N |
SMILES isomérique |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC |
SMILES |
CC1(C2CCC(C2)C1(C)NC)C |
SMILES canonique |
CC1(C2CCC(C2)C1(C)NC)C |
Autres numéros CAS |
6147-18-8 107538-05-6 |
Synonymes |
[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



